![molecular formula C5H14N2O B1337796 2-[(2-Aminoethyl)(methyl)amino]ethanol CAS No. 5753-50-4](/img/structure/B1337796.png)

2-[(2-Aminoethyl)(methyl)amino]ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-aminoethyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-7(3-2-6)4-5-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJVGUKOTPNESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447091 | |

| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5753-50-4 | |

| Record name | 2-[(2-AMINOETHYL)(METHYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 2-[(2-Aminoethyl)(methyl)amino]ethanol, a bifunctional organic compound of interest in various chemical and pharmaceutical applications. The document compiles essential data, including physicochemical parameters and structural identifiers, presented in a clear and accessible format. Furthermore, it outlines standardized experimental protocols for the determination of these key properties and includes a visual representation of the compound's molecular features to aid in understanding its reactivity and interactions.

Chemical Identity and Structure

This compound, also known by its IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol, is a chemical compound featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[1] This unique combination of functionalities imparts versatile chemical characteristics, making it a valuable building block in organic synthesis and a candidate for various applications, including as a ligand in coordination chemistry.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 5753-50-4 | [2][3][4] |

| Molecular Formula | C5H14N2O | [3][4] |

| Molecular Weight | 118.18 g/mol | [2][3][4] |

| IUPAC Name | 2-[2-aminoethyl(methyl)amino]ethanol | [4] |

| Synonyms | 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol, N-(2-Hydroxyethyl)-N-methylethylenediamine | [1][4][5] |

| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N | [1][4][5] |

| SMILES | CN(CCN)CCO | [4] |

| Exact Mass | 118.11100 u | [3] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physical data for this compound.

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 144 °C | [5] | |

| Boiling Point | 115-117 °C | at 16 Torr | [5] |

| Density | 0.981 g/cm³ | [5] | |

| pKa (Predicted) | 14.74 ± 0.10 | [5] | |

| XLogP3-AA | -1.4 | [4] | |

| Hydrogen Bond Donor Count | 2 | [4] | |

| Hydrogen Bond Acceptor Count | 3 | [4] | |

| Rotatable Bond Count | 4 | [4] | |

| Topological Polar Surface Area | 49.5 Ų | [4] |

Experimental Protocols

The determination of the physical properties listed above requires specific analytical methodologies. Below are detailed, standardized protocols for measuring these key parameters.

3.1. Melting Point Determination

-

Methodology: Differential Scanning Calorimetry (DSC) is a standard method for determining the melting point of a solid.

-

Procedure:

-

A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

3.2. Boiling Point Determination

-

Methodology: The boiling point at reduced pressure is determined using vacuum distillation.

-

Procedure:

-

A sample of the compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A manometer is included in the system to accurately measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 16 Torr).

-

The distillation flask is heated gradually.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at the given pressure is recorded as the boiling point.

-

3.3. Density Measurement

-

Methodology: A pycnometer or a digital density meter is used for accurate density determination of liquids.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is emptied, dried, and filled with the sample liquid, this compound, at the same temperature.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3.4. pKa Prediction

-

Methodology: The pKa value provided is a predicted value, likely obtained through computational software that uses algorithms based on the compound's structure.

-

Computational Approach:

-

The 2D or 3D structure of this compound is used as input.

-

Software such as ACD/Labs Percepta, ChemAxon, or similar programs analyze the functional groups (amines and alcohol) and their electronic environment.

-

The software calculates the acid dissociation constants based on established quantitative structure-property relationship (QSPR) models.

-

Molecular Structure and Functional Groups

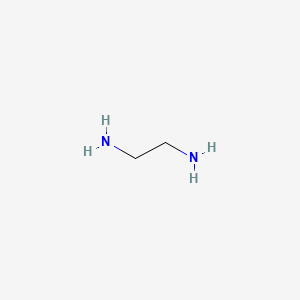

The chemical behavior and physical properties of this compound are dictated by its molecular structure, which includes a primary amine, a tertiary amine, and a hydroxyl group. The following diagram illustrates these key features.

Caption: Molecular structure and functional groups of the compound.

Safety and Handling

According to safety data, this compound is a combustible liquid that can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the essential physical properties of this compound, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The tabulated data, coupled with standardized experimental protocols and a structural visualization, offer a comprehensive understanding of this versatile chemical compound. Adherence to safety precautions is crucial when working with this substance.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-N-methylethanolamine

This technical guide provides a comprehensive overview of the chemical compound N-(2-Aminoethyl)-N-methylethanolamine, also known by its IUPAC name 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's chemical structure, properties, and a representative synthesis protocol.

Chemical Identification and Structure

N-(2-Aminoethyl)-N-methylethanolamine is a difunctional molecule containing a secondary amine, a primary amine, and a primary alcohol functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol[1] |

| Synonyms | N-(2-Aminoethyl)-N-methyl-ethanolamine, N-(2-hydroxyethyl)-N-methylethylenediamine, 2-[(2-aminoethyl)(methyl)amino]ethanol |

| CAS Number | 5753-50-4[1] |

| Molecular Formula | C5H14N2O[1] |

| Molecular Weight | 118.18 g/mol [1] |

| SMILES String | CN(CCN)CCO[1] |

| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N[1] |

Below is a diagram illustrating the logical relationship of the key identifiers for N-(2-Aminoethyl)-N-methylethanolamine.

Physicochemical Properties

The physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Boiling Point | 115-117 °C (at 16 Torr) |

| Density | 0.981 g/cm³ |

| Molecular Weight | 118.18 g/mol [1] |

| XLogP3-AA | -1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Experimental Protocol: Synthesis

A potential synthetic route to N-(2-Aminoethyl)-N-methylethanolamine can be adapted from general methods for the synthesis of N-substituted aminoethanols. One such approach involves the reaction of N-methylethanolamine with a suitable N-protected 2-haloethylamine, followed by deprotection. A more direct, one-pot synthesis can also be envisioned.

Reaction Scheme:

N-methylethanolamine + N-(2-chloroethyl)acetamide -> N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide

N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide + H2O/H+ -> N-(2-Aminoethyl)-N-methylethanolamine + Acetic Acid

Materials:

-

N-methylethanolamine

-

N-(2-chloroethyl)acetamide

-

Sodium carbonate (Na2CO3)

-

Acetonitrile (CH3CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve N-methylethanolamine (1.0 eq) and sodium carbonate (1.2 eq) in acetonitrile.

-

Addition of Haloamine: Slowly add a solution of N-(2-chloroethyl)acetamide (1.0 eq) in acetonitrile to the flask from the dropping funnel at room temperature with vigorous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, N-(2-(N-methyl-N-(2-hydroxyethyl)amino)ethyl)acetamide.

-

Hydrolysis: To the crude intermediate, add a 3M aqueous solution of hydrochloric acid and heat the mixture to reflux for 4-6 hours.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is approximately 10-12. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude N-(2-Aminoethyl)-N-methylethanolamine.

-

Purification: The crude product can be further purified by vacuum distillation.

The following diagram illustrates a generalized workflow for the synthesis and purification of N-(2-Aminoethyl)-N-methylethanolamine.

Applications in Research and Development

N-(2-Aminoethyl)-N-methylethanolamine serves as a valuable scaffold in medicinal chemistry and materials science. Its primary and secondary amine functionalities, along with the hydroxyl group, allow for the construction of complex molecules with diverse biological activities and material properties. It can be a precursor for the synthesis of ligands for metal complexes, novel surfactants, and as a monomer in polymerization reactions.

Safety and Handling

N-(2-Aminoethyl)-N-methylethanolamine is expected to be a corrosive and potentially toxic substance, typical of polyamines. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Spectroscopic Characterization of 2-[(2-aminoethyl)(methyl)amino]ethanol (CAS 5753-50-4)

Introduction

2-[(2-aminoethyl)(methyl)amino]ethanol, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a difunctional organic molecule containing a primary amine, a tertiary amine, and a primary alcohol group. This combination of functionalities makes it a versatile building block in organic synthesis and a potential ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification and quality control. This document aims to provide a comprehensive overview of the expected spectroscopic data and relevant experimental methodologies.

Spectroscopic Data (Inferred from Structurally Similar Compounds)

Due to the absence of specific data for CAS 5753-50-4, the following tables summarize ¹H NMR, ¹³C NMR, and IR data for analogous compounds to provide an estimated range for the expected spectral features.

Table 1: ¹H NMR Data of Structurally Related Amino Alcohols

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 2-Methylaminoethanol[1] | -CH₂-O- | 3.65 | t | 5.2 |

| -CH₂-N(H)- | 2.70 | t | 5.2 | |

| -N(H)-CH₃ | 2.44 | s | - | |

| 2-(2-Aminoethylamino)ethanol[2] | -CH₂-O- | ~3.5-3.7 | m | - |

| -CH₂-N(H)-CH₂- | ~2.6-2.8 | m | - | |

| -CH₂-NH₂ | ~2.8-2.9 | t | - |

Table 2: ¹³C NMR Data of Structurally Related Amino Alcohols

| Compound | Carbon Atom | Chemical Shift (ppm) |

| 2-(2-Aminoethylamino)ethanol[3] | -CH₂-OH | ~60 |

| -CH₂-NH- | ~52 | |

| -CH₂-NH₂ | ~42 | |

| 2-Dimethylaminoethanol[4] | -CH₂-OH | ~58 |

| -CH₂-N(CH₃)₂ | ~60 | |

| -N(CH₃)₂ | ~45 |

Table 3: Infrared (IR) Spectroscopy Data of Structurally Related Amino Alcohols

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| 2-(2-Aminoethylamino)ethanol[5] | O-H stretch | 3280 (broad) |

| N-H stretch | 3350 (broad) | |

| C-H stretch | 2850-2950 | |

| C-N stretch | 1050-1150 | |

| N-H bend | 1590 |

Table 4: Mass Spectrometry (MS) Data of a Structurally Related Amino Alcohol

| Compound | Ionization Method | Key Fragment (m/z) | Interpretation |

| 2-[(2-aminoethyl)amino]-ethanol[6] | Electron Ionization | 104 | Molecular Ion [M]⁺ |

| 74 | [M - CH₂NH₂]⁺ | ||

| 58 | [CH₂=N⁺(H)CH₂CH₂OH] | ||

| 44 | [CH₂=N⁺HCH₃] | ||

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

3.1 Synthesis Protocol: Reductive Amination

A plausible synthetic route to this compound is the reductive amination of N-methylethanolamine with a protected aminoacetaldehyde, followed by deprotection.

-

Reaction Setup: To a solution of N-methylethanolamine (1 equivalent) and a suitable protected aminoacetaldehyde (e.g., N-(2,2-dimethoxyethyl)acetamide) (1 equivalent) in a solvent such as methanol, add a reducing agent like sodium cyanoborohydride (1.5 equivalents) at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Deprotection: The protecting group is then removed under appropriate conditions (e.g., acid hydrolysis for an acetal).

-

Purification: The crude product can be purified by column chromatography on silica gel.

3.2 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.3 Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.4 Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). For less volatile samples, electrospray ionization (ESI) or chemical ionization (CI) might be more suitable.

-

Ionization: Ionize the sample using an appropriate method (e.g., electron ionization at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the molecular structure.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the scientific literature to suggest the involvement of this compound in specific biological signaling pathways. Its structural similarity to some biologically active molecules suggests potential for further investigation in this area.

4.1 Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of an amino alcohol like this compound.

References

- 1. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]

- 2. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-(2-Aminoethylamino)ethanol(111-41-1) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Dimethylaminoethanol(108-01-0) 13C NMR spectrum [chemicalbook.com]

- 5. Ethanol, 2-[(2-aminoethyl)amino]- [webbook.nist.gov]

- 6. Ethanol, 2-[(2-aminoethyl)amino]- [webbook.nist.gov]

Synthesis of "2-[(2-Aminoethyl)(methyl)amino]ethanol"

An In-depth Technical Guide to the Synthesis of 2-[(2-Aminoethyl)(methyl)amino]ethanol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of the synthetic routes for preparing this compound, a versatile diamine alcohol with applications in medicinal chemistry and materials science. The document outlines two primary synthetic strategies: the alkylation of precursor amines and reductive amination. Detailed experimental protocols, based on established methodologies for analogous compounds, are presented to offer practical guidance for laboratory synthesis. Quantitative data from related reactions are summarized in tabular format to provide insights into expected reaction parameters and yields. Additionally, logical workflows for the proposed syntheses are visualized using Graphviz diagrams.

Introduction

This compound, also known as N-(2-hydroxyethyl)-N-methylethylenediamine, is an unsymmetrical diamine possessing primary, tertiary, and hydroxyl functional groups.[1] This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and chelating agents. Its structure allows for a variety of chemical transformations, making it a target of interest for researchers in organic synthesis and drug development. This guide explores the most plausible and chemically sound methods for its preparation.

Synthetic Strategies

Two principal retrosynthetic approaches are considered for the synthesis of this compound:

-

Route 1: Alkylation of Precursor Amines. This strategy involves the formation of a new carbon-nitrogen bond by reacting an amine with an alkylating agent.

-

Route 2: Reductive Amination. This approach entails the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine.[2][3]

Route 1: Alkylation of Precursor Amines

This route offers two main pathways: the alkylation of N-methylethanolamine or the methylation of 2-(2-aminoethylamino)ethanol.

Pathway A: Reaction of N-Methylethanolamine with 2-Chloroethylamine Hydrochloride

This method involves the nucleophilic substitution of the chloride in 2-chloroethylamine hydrochloride by the secondary amine of N-methylethanolamine. A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of N-methylethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add a base (2.0-2.2 equivalents). A common base for this reaction is sodium methoxide or sodium ethoxide.

-

Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out in a sealed vessel, such as an autoclave, at an elevated temperature.

-

Work-up and Purification: After cooling, the precipitated inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation.

Quantitative Data from Analogous Reactions:

| Reactants | Base | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |

| Diethylamine + 2-Chloroethylamine HCl | Sodium Methoxide | Methanol | 150 | 1.0 | 5 | ~70 | [4] |

| Diethylaminoethanol + Thionyl Chloride | - | Dichloromethane | Reflux | - | >2 | 98 | [5] |

Logical Workflow for Pathway A:

Caption: Workflow for the synthesis via alkylation of N-methylethanolamine.

Pathway B: Methylation of 2-(2-Aminoethylamino)ethanol

This pathway involves the selective methylation of the secondary amine in 2-(2-aminoethylamino)ethanol. Controlling the degree of methylation to favor mono-methylation is a key challenge. The use of a protecting group on the primary amine before methylation can improve selectivity.

Experimental Protocol:

-

Protection of Primary Amine (Optional but Recommended): React 2-(2-aminoethylamino)ethanol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), to selectively protect the primary amine.

-

Methylation: The N-protected intermediate is then treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an anhydrous solvent (e.g., THF).

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Quantitative Data from a Similar Reaction:

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-ethanolamine benzoate | Methyl Iodide | NaH | THF | 0 to RT | 2 | 74 | [6] |

Route 2: Reductive Amination

This synthetic route offers a powerful and often more controlled alternative to direct alkylation.

Pathway: Reaction of N-Methylethanolamine with Aminoacetaldehyde Dimethyl Acetal

This approach involves the reaction of N-methylethanolamine with aminoacetaldehyde dimethyl acetal, which serves as a protected form of aminoacetaldehyde. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol:

-

Imine Formation: A mixture of N-methylethanolamine (1.0 equivalent) and aminoacetaldehyde dimethyl acetal (1.0 equivalent) is stirred in a suitable solvent (e.g., methanol). The acetal is hydrolyzed in situ under mildly acidic conditions to generate the aldehyde, which then reacts with the amine to form an imine.

-

Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added to the reaction mixture to reduce the imine to the final amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed, and the product is purified by distillation.

Quantitative Data from Analogous Reductive Amination:

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| Secondary Amines | Aldehydes | Et3SiH | Iridium Catalyst | Good | [7] |

| Primary/Secondary Amines | Aldehydes/Ketones | NaBH4 | 2,2,2-trifluoroethanol | High | [7] |

Logical Workflow for Reductive Amination:

Caption: Workflow for the synthesis via reductive amination.

Conclusion

The synthesis of this compound can be effectively achieved through either alkylation of precursor amines or reductive amination. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the capabilities of the laboratory. The alkylation of N-methylethanolamine with 2-chloroethylamine hydrochloride presents a direct approach, while reductive amination offers a potentially more controlled and selective method. The experimental protocols and quantitative data provided in this guide, derived from analogous transformations, serve as a valuable starting point for the successful synthesis of this important chemical intermediate.

References

- 1. This compound | 5753-50-4 | Benchchem [benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Navigating the Solubility Landscape of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(2-Aminoethyl)(methyl)amino]ethanol, a molecule featuring both amine and alcohol functionalities, presents a unique profile for its application in various chemical syntheses and pharmaceutical formulations. Understanding its solubility in a range of organic solvents is paramount for its effective utilization, from reaction medium selection to purification and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and illustrates a key synthetic application.

Core Properties and Expected Solubility

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its structural characteristics as an amino alcohol provide a strong basis for predicting its general solubility behavior. Amino alcohols are known for their polarity and hydrogen bonding capabilities, which dictates their interaction with various solvents.

Qualitative Solubility Profile:

Based on the general principles of "like dissolves like" and the known properties of similar amino alcohols, the expected solubility of this compound is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of ketones can interact with the polar functional groups of the solute. |

| Esters | Ethyl Acetate | Moderate | Esters are polar aprotic solvents and can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones, leading to weaker interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | These are nonpolar solvents, and their interaction with the highly polar solute is expected to be minimal. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The nonpolar nature of these solvents makes them poor solvents for polar molecules like amino alcohols. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles outlined in standard testing guidelines, such as those from the OECD.[1][2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC), or titration).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Workflow for Experimental Solubility Determination:

Application in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. One notable application is in the preparation of N-Aminoalkylsuccinimides, which have been investigated for their potential as local anesthetics.

The synthesis involves a multi-step process where the amine functionality of this compound is utilized to form the succinimide ring system.

Logical Relationship in Synthesis:

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its structural features strongly suggest high solubility in polar protic solvents and decreasing solubility with decreasing solvent polarity. The provided generalized experimental protocol offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. Furthermore, its utility as a synthetic precursor, for instance in the formation of N-Aminoalkylsuccinimides, highlights its importance in medicinal chemistry and drug development. This guide serves as a foundational resource for professionals working with this versatile amino alcohol.

References

Health and safety information for N-(2-Aminoethyl)-N-methylethanolamine

An In-depth Technical Guide to the Health and Safety of N-(2-Aminoethyl)-N-methylethanolamine

This guide provides comprehensive health and safety information for N-(2-Aminoethyl)-N-methylethanolamine, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

N-(2-Aminoethyl)-N-methylethanolamine is classified as a hazardous chemical. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][2] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction.[1][2] |

| Reproductive Toxicity | 1B (unborn child), 2 (fertility) | H360: May damage the unborn child. Suspected of damaging fertility.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2] |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(2-Aminoethyl)-N-methylethanolamine is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Odor | Mild, ammonia-like[2] |

| pH | 11.8 (111 g/L at 20°C)[2] |

| Melting Point | < -18°C[2] |

| Boiling Point | 243.1°C[2] |

| Flash Point | 132°C[2] |

Toxicological Information

Exposure to N-(2-Aminoethyl)-N-methylethanolamine can have significant toxicological effects.

Symptoms of Exposure:

-

Skin and Eyes: Causes severe skin burns and eye damage.[1][2] May cause an allergic skin reaction.[1][2]

-

Inhalation: May cause respiratory irritation.[2]

-

Reproductive System: May damage the unborn child and is suspected of damaging fertility.[1][2] Studies in rats have shown that the compound can be transferred to the fetus and is present in milk.[3]

Handling and Storage

Safe handling and storage practices are crucial to minimize the risks associated with N-(2-Aminoethyl)-N-methylethanolamine.

Handling:

-

Avoid all personal contact, including inhalation of vapors.

-

Use in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and chemical goggles or a face shield.[1]

-

Do not eat, drink, or smoke when handling this chemical.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as acids, strong oxidizing agents, and some metals.[4]

-

Store in a corrosive-resistant container.

First-Aid Measures

In case of exposure, immediate medical attention is required.[1]

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1] |

| Skin Contact | Immediately wash the skin with plenty of water.[1] Remove and wash contaminated clothing before reuse.[1] Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Evacuate unnecessary personnel from the area.[1]

-

Wear appropriate PPE, including respiratory protection.[1]

-

Ensure adequate ventilation.

Environmental Precautions:

-

Prevent the chemical from entering drains or waterways.

Methods for Cleaning Up:

-

Contain and absorb the spill with inert material such as sand, earth, or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Protocols

Visualizations

Chemical Spill Response Workflow

The following diagram illustrates a generalized workflow for responding to a chemical spill of N-(2-Aminoethyl)-N-methylethanolamine.

Caption: Workflow for handling a chemical spill.

References

- 1. lobachemie.com [lobachemie.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Toxicokinetic profile of N-(2-aminoethyl)ethanolamine in the female Wistar rat and distribution into the late gestation fetus and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

"2-[(2-Aminoethyl)(methyl)amino]ethanol" molecular weight and formula

An In-depth Technical Guide to 2-[(2-Aminoethyl)(methyl)amino]ethanol

This technical guide provides a concise yet comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key molecular data and illustrates the structural and functional characteristics of the compound.

Molecular and Chemical Data

The fundamental molecular and chemical identification data for this compound are summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C5H14N2O | [1][2] |

| Molecular Weight | 118.18 g/mol | [1][2][3] |

| Exact Mass | 118.11100 Da | [1] |

| IUPAC Name | 2-[2-aminoethyl(methyl)amino]ethanol | [2] |

| CAS Number | 5753-50-4 | [1][2][3] |

| InChI Key | XYJVGUKOTPNESI-UHFFFAOYSA-N | [2][3] |

Chemical Structure and Reactivity

This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a molecule featuring a primary amine, a tertiary amine, and a primary alcohol functional group.[3] This combination of functional groups provides multiple sites for chemical reactions, making it a versatile compound in various research and industrial applications.[3] The reactivity is primarily dictated by the nucleophilic nature of the amine centers and the hydroxyl group.[3]

Coordination Chemistry and Potential Applications

The presence of nitrogen and oxygen atoms with lone pairs of electrons makes this compound an effective chelating agent. It has the potential to act as a multidentate ligand, binding to a central metal ion through its nitrogen and oxygen atoms.[3] This property is significant in the design of metal complexes for catalysis, materials science, and as corrosion inhibitors.[3]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis or application of this compound are not extensively documented in publicly available scientific literature at the time of this review. However, its structural similarity to other amino alcohols, such as 2-(2-Aminoethylamino)ethanol (AEEA), suggests that synthetic and application methodologies could be adapted from those established for related compounds.[3] Researchers are advised to consult chemical synthesis databases and literature for analogous compounds to develop specific protocols.

References

In-Depth Technical Guide: 2-[(2-Aminoethyl)(methyl)amino]ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-[(2-Aminoethyl)(methyl)amino]ethanol, identified by CAS number 5753-50-4. The document details its nomenclature, physicochemical properties, and outlines a general synthetic approach and analytical methodologies, collating available data for researchers in chemistry and drug development.

Nomenclature and Synonyms

The compound with the systematic IUPAC name 2-[2-aminoethyl(methyl)amino]ethanol is a bifunctional molecule featuring a primary amine, a tertiary amine, and a primary alcohol group.[1] This structure lends itself to a variety of chemical reactions and applications. For clarity and comprehensive literature searching, a compilation of its known synonyms is provided below.

Table 1: Synonyms for this compound

| Synonym | Source |

| 2-[(2-aminoethyl)(methyl)amino]ethan-1-ol | [PubChem] |

| N-(2-Aminoethyl)-N-methyl-ethanolamine | [ChemicalBook] |

| N-(2-hydroxyethyl)-N-methylethylenediamine | [ChemicalBook] |

| Ethanol, 2-[(2-aminoethyl)methylamino]- | [ChemicalBook] |

| CAS Number | 5753-50-4 |

Physicochemical and Safety Data

A summary of the computed and available experimental physicochemical properties is presented in Table 2. This data is essential for understanding the compound's behavior in various solvents and under different experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂O | [PubChem] |

| Molecular Weight | 118.18 g/mol | [PubChem] |

| Boiling Point | 115-117 °C (at 16 Torr) | [ChemicalBook] |

| Density | 0.981 g/cm³ (Predicted) | [ChemicalBook] |

| pKa | 14.74 ± 0.10 (Predicted) | [ChemicalBook] |

| XLogP3-AA (Computed) | -1.4 | [PubChem] |

| Topological Polar Surface Area | 49.5 Ų | [PubChem] |

| Hydrogen Bond Donor Count | 2 | [PubChem] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation. [PubChem] Appropriate personal protective equipment (PPE) and handling precautions are mandatory.

Experimental Protocols

General Synthetic Approach

One potential pathway involves the reaction of N-methylethanolamine with a suitably protected and activated 2-aminoethyl derivative, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

Logical Synthesis Workflow:

References

The Hygroscopic Nature of 2-[(2-Aminoethyl)(methyl)amino]ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-[(2-Aminoethyl)(methyl)amino]ethanol

This compound is a chemical intermediate with potential applications in various fields. Its molecular structure, featuring both amine and hydroxyl functional groups, suggests a propensity for interaction with atmospheric moisture. Understanding the hygroscopic nature of a compound is critical in drug development and manufacturing, as it can significantly impact powder flow, compaction, chemical stability, and dissolution rates.

While specific studies detailing the hygroscopicity of this compound are scarce, a closely related compound, 2-(2-Aminoethylamino)ethanol, is explicitly identified as hygroscopic, meaning it readily absorbs moisture from the air[1][2]. Given the structural similarity, it is highly probable that this compound also exhibits hygroscopic behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2212-32-0 | [3][4] |

| Molecular Formula | C7H18N2O | [3] |

| Molecular Weight | 146.23 g/mol | [3] |

| Boiling Point | 207 °C at 760 mmHg | [3][4] |

| Density | 0.904 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4539 | [4] |

| Flash Point | 66 °C | [3] |

| Vapor Pressure | 0.0541 mmHg at 25 °C | [3] |

| Form | Oil/Liquid | [4] |

Experimental Protocols for Hygroscopicity Determination

To empirically determine the hygroscopic nature of this compound, the following standard experimental protocols are recommended.

Gravimetric Sorption Analysis

This method involves exposing a pre-weighed sample of the substance to environments of controlled relative humidity (RH) and measuring the change in mass over time.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound in a tared container.

-

Environmental Control: Place the sample in a desiccator or a humidity-controlled chamber. A range of saturated salt solutions can be used to create atmospheres with specific relative humidities (e.g., lithium chloride for ~11% RH, magnesium chloride for ~33% RH, sodium chloride for ~75% RH, and potassium sulfate for ~97% RH).

-

Equilibration and Measurement: Store the sample at a constant temperature (e.g., 25 °C) and monitor its weight at regular intervals until a constant weight is achieved (equilibrium).

-

Data Analysis: Calculate the percentage of water absorbed by the sample at each RH level. The hygroscopicity can be classified based on the percentage of water uptake.

Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated and automated gravimetric technique that provides detailed information on the kinetics and thermodynamics of water sorption.

Methodology:

-

Instrument Setup: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.

-

Sample Loading: Place a small, accurately weighed sample of the compound onto the DVS sample pan.

-

Experimental Program: Program the instrument to expose the sample to a series of increasing and then decreasing RH steps at a constant temperature.

-

Data Acquisition: The instrument continuously measures the sample's mass as a function of time and RH, generating sorption and desorption isotherms.

-

Analysis: The resulting data can be used to determine the extent of water uptake, the rate of sorption/desorption, and to identify any phase transitions induced by moisture.

Karl Fischer Titration

This is a standard method for the quantitative determination of water content in a sample.

Methodology:

-

Sample Exposure: Expose a known mass of this compound to a specific RH for a defined period.

-

Titration: Transfer the exposed sample to a Karl Fischer titrator. The titrator uses an electrochemical method to react with and quantify the amount of water present.

-

Calculation: The water content is calculated and expressed as a percentage of the total mass. This can be repeated for samples exposed to different humidity levels to build a hygroscopicity profile.

Workflow for Hygroscopicity Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's hygroscopic nature.

Conclusion

While direct quantitative data on the hygroscopic nature of this compound is not currently available, its chemical structure strongly suggests that it is a hygroscopic compound. For researchers and professionals in drug development, it is imperative to empirically determine the extent of this hygroscopicity to mitigate potential challenges in formulation, manufacturing, and storage. The experimental protocols and workflow detailed in this guide provide a robust framework for such an investigation, enabling a thorough characterization of this important physicochemical property.

References

Methodological & Application

Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-[(2-Aminoethyl)(methyl)amino]ethanol as a versatile tridentate N,N,O-donor ligand in coordination chemistry. This document outlines its potential applications, protocols for the synthesis of its metal complexes, and methods for their characterization.

Introduction

This compound is a functionalized amino alcohol with the chemical formula C₅H₁₄N₂O.[1] Its structure, featuring a primary amine, a tertiary amine, and a hydroxyl group, allows it to act as a tridentate ligand, coordinating with a central metal ion through its two nitrogen atoms and one oxygen atom. This chelation results in the formation of stable five-membered rings, making it a valuable ligand in the synthesis of a variety of metal complexes with potential applications in catalysis and materials science. While extensive literature on this specific ligand is not widely available, its structural similarity to other well-studied N,N,O-donor ligands provides a strong basis for its application in forming stable coordination compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| CAS Number | 5753-50-4 |

| Appearance | Combustible liquid |

| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation |

Data sourced from PubChem.[1]

Applications

Metal complexes of tridentate ligands, including those analogous to this compound, have shown significant promise in various catalytic applications.

-

Catalytic Oxidation of Alcohols: Copper(II) complexes with tridentate Schiff-base ligands have been demonstrated to be effective catalysts for the oxidation of alcohols to their corresponding aldehydes using tert-butyl hydroperoxide as an oxidant.[2] This suggests that complexes of this compound could exhibit similar catalytic activity.

-

C-N Bond Formation: Copper(II) complexes with tridentate NNN ligands have been successfully employed as catalysts for C-N bond formation reactions between N-nucleophiles and diazo compounds.[3] This opens the possibility for developing novel catalytic systems based on the N,N,O-ligation of this compound.

-

Anticancer Research: Transition metal complexes with tridentate Schiff bases have been investigated for their potential anticancer activity.[4] The ability of the ligand to form stable complexes with various metal ions could be explored for the development of new therapeutic agents.

Experimental Protocols

The following protocols are generalized procedures based on the synthesis of metal complexes with similar tridentate N,N,O-donor ligands. Researchers should optimize these protocols for their specific metal salt and desired complex.

This protocol describes a general method for the synthesis of a metal(II) complex with this compound.

Materials:

-

This compound

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)

-

Ethanol (or other suitable solvent)

-

Stirring hotplate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol with stirring. Gentle heating may be applied to facilitate dissolution.

-

In a separate beaker, dissolve this compound (1 mmol) in 10 mL of ethanol.

-

Slowly add the ligand solution to the stirring metal salt solution. A color change is often observed upon addition.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

-

After reflux, allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, the solvent volume can be reduced by rotary evaporation to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of a metal complex.

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.

Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.

-

UV-Visible Spectroscopy: To study the electronic transitions in the complex and determine its coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and confirm its structure within the complex (for diamagnetic complexes).

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its stoichiometry.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Representative Data

The following tables provide representative data that can be expected from the characterization of a Cu(II) complex of this compound, based on data from similar complexes.

Table 1: Representative Elemental Analysis Data for a [Cu(C₅H₁₄N₂O)Cl₂] Complex

| Element | Theoretical % | Found % |

| C | 23.77 | 23.85 |

| H | 5.58 | 5.62 |

| N | 11.09 | 11.15 |

Table 2: Representative FTIR Spectral Data

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) |

| O-H stretch | ~3400 (broad) | ~3450 (broad) |

| N-H stretch | ~3300, ~3250 | ~3280, ~3230 |

| C-N stretch | ~1080 | ~1070 |

| M-N stretch | - | ~540 |

| M-O stretch | - | ~585 |

Note: Shifts in the vibrational frequencies upon complexation indicate coordination of the respective functional groups to the metal center.[5]

Table 3: Representative UV-Visible Spectral Data for a Cu(II) Complex

| Transition | Wavelength (nm) |

| d-d transition | ~600-700 |

| Ligand-to-Metal Charge Transfer (LMCT) | ~380-450 |

Note: The position of the d-d transition band can provide information about the coordination geometry of the Cu(II) ion.

Logical Relationship of Ligand Features to Application

The structural features of this compound are directly linked to its potential applications in catalysis.

Logical Diagram of Ligand Properties and Applications

Caption: Relationship between ligand features and applications.

Safety Precautions

This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Metal salts used in the synthesis may also be toxic or hazardous; consult the safety data sheet (SDS) for each chemical before use.

References

- 1. 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol | C5H14N2O | CID 10887881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C-N Bond-Forming Reactions from Aniline and Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

Application Notes and Protocols for the Coordination Chemistry of 2-[(2-Aminoethyl)(methyl)amino]ethanol with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the coordination chemistry of the tridentate ligand 2-[(2-Aminoethyl)(methyl)amino]ethanol with various transition metals. This document includes detailed experimental protocols for the synthesis, characterization, and potential applications of the resulting metal complexes, with a focus on their catalytic and antimicrobial properties.

Introduction to this compound in Coordination Chemistry

This compound, also known as N-(2-Hydroxyethyl)-N-methylethylenediamine, is a versatile tridentate ligand capable of coordinating with transition metal ions through its primary amine, tertiary amine, and hydroxyl groups.[1] This N,N,O-donor ligand forms stable five-membered chelate rings with metal centers, leading to the formation of well-defined coordination complexes.[1] The study of such complexes is of significant interest due to their potential applications in catalysis, materials science, and as antimicrobial agents. The dual functionality of amino and hydroxyl groups allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[1]

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as methanol or ethanol.[1]

General Synthetic Protocol

A general procedure for the synthesis of these complexes involves the dropwise addition of a methanolic solution of the ligand to a methanolic solution of the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The reaction mixture is then refluxed for several hours, during which the complex precipitates out of solution. The resulting solid is collected by filtration, washed with a cold solvent, and dried in vacuo.

dot

Caption: General workflow for the synthesis of transition metal complexes.

Characterization of the Coordination Complexes

A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.

Spectroscopic and Analytical Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H, O-H, and C-N bonds.

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework upon coordination.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex and verify its purity.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Illustrative Crystallographic Data

| Parameter | Value for a Related Cu(II) Complex[1] |

| Empirical Formula | [Cu(C₁₁H₁₆N₃O)(H₂O)]Br |

| Molecular Weight | 367.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2226 (11) |

| b (Å) | 14.0333 (13) |

| c (Å) | 10.9206 (11) |

| β (°) | 102.355 (11) |

Applications in Catalysis

Transition metal complexes with N,N,O-tridentate ligands are known to be effective catalysts for a variety of organic transformations.

Protocol for a Model Catalytic Reaction: Oxidation of Phenol

This protocol describes a general procedure for evaluating the catalytic activity of the synthesized complexes in the oxidation of phenol using hydrogen peroxide as an environmentally benign oxidant.

-

Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., 1 mol%) and phenol (1 mmol) in a suitable solvent (e.g., acetonitrile).

-

Initiation: Add hydrogen peroxide (30% aqueous solution, 1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at a constant temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Product Identification: After the reaction is complete, the products can be identified by comparison with authentic samples and further characterized by GC-MS.

dot

Caption: Workflow for evaluating catalytic phenol oxidation.

Antimicrobial Activity

Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.

Protocol for In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized complexes can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solutions: Prepare stock solutions of the ligand and its metal complexes in a suitable solvent like DMSO.

-

Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the stock solutions in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 h for bacteria, 28°C for 48 h for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Illustrative Antimicrobial Activity Data

The following table presents hypothetical MIC values for a series of transition metal complexes with this compound against common microbial strains, based on typical results for similar complexes.

| Compound | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |

| Ligand | >256 | >256 | >256 |

| [Cu(L)Cl₂] | 32 | 64 | 128 |

| [Ni(L)₂(NO₃)₂] | 64 | 128 | 256 |

| [Co(L)₂(OAc)₂] | 128 | 256 | >256 |

| [Zn(L)Cl₂] | 64 | 128 | 128 |

| L = this compound |

dot

Caption: Workflow for antimicrobial screening by broth microdilution.

Conclusion

The tridentate ligand this compound serves as a versatile building block for the synthesis of a wide range of transition metal complexes. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate the catalytic and antimicrobial potential of these compounds. Further research in this area could lead to the development of novel catalysts for green chemistry applications and new therapeutic agents to combat infectious diseases.

References

Synthesis of Metal Complexes Using N-(2-Aminoethyl)-N-methylethanolamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the versatile chelating ligand, N-(2-Aminoethyl)-N-methylethanolamine. This ligand, featuring a combination of amino and hydroxyl functional groups, facilitates the formation of stable complexes with a variety of transition metals, paving the way for their exploration in catalysis, materials science, and particularly in the development of novel therapeutic agents.

Introduction

N-(2-Aminoethyl)-N-methylethanolamine is a tridentate ligand capable of coordinating with metal ions through its primary amine, tertiary amine, and hydroxyl groups. The formation of stable five- and six-membered chelate rings upon complexation imparts significant thermodynamic stability to the resulting metal complexes. The denticity and coordination mode of the ligand can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The exploration of metal complexes derived from this ligand is a burgeoning area of research, with potential applications in bioinorganic chemistry and drug design.

Physicochemical Properties of the Ligand

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting experimental outcomes.

| Property | Value |

| Chemical Name | N-(2-Aminoethyl)-N-methylethanolamine |

| Synonyms | 2-((2-Aminoethyl)(methyl)amino)ethanol |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| CAS Number | 20113-45-2[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 210-212 °C |

| Solubility | Miscible with water and common organic solvents |

General Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of metal complexes with N-(2-Aminoethyl)-N-methylethanolamine. It is important to note that reaction conditions such as temperature, reaction time, and solvent may require optimization for specific metal precursors.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol outlines a common method for the synthesis of a metal(II) complex, which can be adapted for various divalent transition metal salts like chlorides, nitrates, or acetates.

Materials:

-

N-(2-Aminoethyl)-N-methylethanolamine

-

Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(CH₃COO)₂·4H₂O, ZnCl₂)

-

Anhydrous ethanol or methanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Ligand Solution Preparation: In a round-bottom flask, dissolve N-(2-Aminoethyl)-N-methylethanolamine (2 molar equivalents) in a minimal amount of anhydrous ethanol.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal(II) salt (1 molar equivalent) in anhydrous ethanol. For salts with low solubility in ethanol, a small amount of deionized water can be added to aid dissolution.

-

Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed upon addition.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 24 hours, depending on the metal ion and desired product. Monitor the reaction progress by observing color changes or precipitate formation.

-

Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the solvent volume can be reduced under vacuum to induce crystallization or precipitation.

-

Washing and Drying: Wash the isolated solid with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Characterization of the Synthesized Complexes

The identity and purity of the synthesized metal complexes should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Shift in the N-H and O-H stretching frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. |

| UV-Visible (UV-Vis) Spectroscopy | Appearance of d-d electronic transition bands in the visible region for transition metal complexes, providing information about the coordination geometry. |

| Elemental Analysis (C, H, N) | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formula of the complex. |

| Molar Conductivity | Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) can help determine the electrolytic nature of the complex (ionic or non-ionic). |

| Magnetic Susceptibility | For paramagnetic complexes, measurement of the magnetic moment can provide information about the number of unpaired electrons and the oxidation state of the metal ion. |

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a metal complex with N-(2-Aminoethyl)-N-methylethanolamine.

Caption: General workflow for the synthesis of a metal complex.

Logical Relationship of Characterization Techniques

The characterization of the synthesized metal complex involves a series of analytical techniques that provide complementary information about its structure and properties.

Caption: Interrelation of characterization techniques.

Potential Applications in Drug Development

Metal complexes of polydentate amino alcohol ligands are of significant interest in the field of drug development due to their potential to exhibit a range of biological activities. The coordination of a metal ion to an organic ligand can significantly alter its biological properties, often leading to enhanced therapeutic efficacy.

Areas of Interest:

-

Anticancer Agents: Many metal complexes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action can involve DNA binding and cleavage, inhibition of key enzymes like topoisomerase, or the generation of reactive oxygen species (ROS).

-

Antimicrobial Agents: The development of resistance to conventional antibiotics has spurred the search for new antimicrobial agents. Metal complexes can exhibit broad-spectrum antibacterial and antifungal activity through mechanisms such as disruption of cell membranes, inhibition of essential enzymes, or interference with nutrient uptake.

-

Enzyme Inhibitors: The specific coordination geometry and electronic properties of metal complexes can be tailored to target the active sites of enzymes involved in disease pathways. This makes them promising candidates for the development of novel enzyme inhibitors.

Further research into the biological evaluation of metal complexes synthesized with N-(2-Aminoethyl)-N-methylethanolamine is warranted to explore their full therapeutic potential. This would typically involve in vitro screening against various cell lines and pathogens, followed by in vivo studies to assess their efficacy and toxicity.

References

Application Notes and Protocols for 2-[(2-Aminoethyl)(methyl)amino]ethanol in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of 2-[(2-Aminoethyl)(methyl)amino]ethanol, also known as N-methyl-N-(2-hydroxyethyl)ethylenediamine. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural features make it an excellent candidate as a tridentate ligand for the formation of catalytically active metal complexes. This document outlines the potential applications based on structurally analogous ligand-metal systems and provides detailed protocols for the synthesis of a representative copper(II) complex and its application in the Chan-Lam cross-coupling reaction, a vital transformation in modern synthetic chemistry.

Introduction to this compound as a Ligand

This compound is a versatile organic molecule possessing three potential coordination sites: a primary amine, a tertiary amine, and a hydroxyl group. This N,N,O-tridentate character allows it to form stable chelate complexes with a variety of transition metals, such as copper, palladium, nickel, and ruthenium.[1] The formation of such complexes can enhance the catalytic activity of the metal center, influence the stereoselectivity of reactions, and improve catalyst stability.

The presence of both hard (N, O) and borderline (N) donor atoms allows this ligand to coordinate with a range of metal ions, making it a versatile scaffold for catalyst design. The N-methyl group provides a specific steric and electronic environment around the metal center, which can be advantageous in tuning the catalyst's performance.